molecular formula C15H16BrNO B5634580 (3-bromobenzyl)(2-methoxybenzyl)amine

(3-bromobenzyl)(2-methoxybenzyl)amine

Cat. No.: B5634580
M. Wt: 306.20 g/mol
InChI Key: OBQGWYJYXYEQNA-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)(2-methoxybenzyl)amine is a secondary amine featuring two benzyl groups: one substituted with a bromine atom at the 3-position and the other with a methoxy group at the 2-position. The bromine substituent introduces electron-withdrawing effects, while the methoxy group provides electron-donating properties, creating a unique electronic profile that influences reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name

1-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQGWYJYXYEQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The position and type of substituents on benzylamine derivatives significantly impact their chemical and pharmacological properties. Key analogues include:

Compound Name Substituents (Benzyl Groups) Key Properties/Applications
(3-Bromobenzyl)(2-methoxybenzyl)amine 3-Bromo, 2-methoxy Target compound; unexplored bioactivity
25C-NBOMe () 2-Methoxybenzyl + phenethylamine core 5-HT2A receptor agonist, hallucinogen
N-Ethyl-N-(2-methoxybenzyl)amine () Ethyl, 2-methoxybenzyl AChE inhibitor (IC₅₀ = 6.6 µM)
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine () 2,3-Dimethoxy, 2-methoxy Hydrobromide salt; synthetic intermediate
(3-Bromo-4-methoxybenzyl)(2,3-dimethoxybenzyl)amine () 3-Bromo-4-methoxy, 2,3-dimethoxy Higher molecular weight (366.255 g/mol)
  • In contrast, the 3-bromo substituent introduces steric bulk and electron-withdrawing effects, which may reduce solubility but improve stability in metabolic pathways.

Pharmacological Activity

  • Enzyme Inhibition : The 2-methoxybenzyl group is a recurring motif in acetylcholinesterase (AChE) inhibitors. For example, N-ethyl-N-(2-methoxybenzyl)amine inhibits AChE with an IC₅₀ of 6.6 µM, attributed to interactions with the enzyme’s catalytic site . The brominated analogue may exhibit modified activity due to altered electronic and steric profiles.
  • Receptor Binding : NBOMe compounds (e.g., 25C-NBOMe) demonstrate high 5-HT2A receptor affinity due to the 2-methoxybenzyl group . While this compound lacks the phenethylamine backbone of NBOMe drugs, its structural features could be explored for receptor modulation.

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